2-Amino-5-methylhexanoic acid (CAS 3558-32-5), commonly known as homoleucine, is a non-proteinogenic alpha-amino acid characterized by an extended aliphatic isobutyl side chain. In commercial and pharmaceutical procurement, it is primarily sourced as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Compared to standard proteinogenic amino acids, homoleucine introduces a critical extra methylene group that alters the steric bulk, van der Waals surface area, and overall lipophilicity of the resulting peptide sequence. This makes it a highly functional precursor for engineering therapeutic peptides, PROTACs, and receptor modulators where enhanced target binding and extended in vivo half-lives are required [1].
Attempting to substitute homoleucine with its closest natural analog, leucine, or other common aliphatic amino acids like isoleucine or norleucine, fundamentally compromises peptide performance. Because natural amino acids are highly susceptible to enzymatic cleavage, substituting homoleucine with leucine typically results in rapid proteolytic degradation by enzymes such as trypsin and chymotrypsin, drastically reducing the therapeutic half-life. Furthermore, the precise steric volume and extended hydrophobic reach of homoleucine are often required to fully occupy deep lipophilic binding pockets, such as those in VHL ligase or ComD receptors. Replacing it with shorter or differently branched analogs leads to suboptimal van der Waals interactions, significantly reducing receptor binding affinity and overall biological efficacy[1].
The incorporation of the non-natural homoleucine residue provides a critical steric shield against enzymatic cleavage compared to natural leucine. In comparative degradation assays of engineered peptides, sequences containing homoleucine exhibit significantly prolonged half-lives. For instance, while standard leucine-containing peptides are rapidly digested by trypsin and chymotrypsin within 10 to 30 minutes, homoleucine-substituted analogs maintain over 60% structural integrity for 90 minutes under identical proteolytic conditions [1].
| Evidence Dimension | Proteolytic half-life / digestion resistance |
| Target Compound Data | >60% intact after 90+ minutes |
| Comparator Or Baseline | Leucine-containing baseline peptides (rapidly digested within 10-30 minutes) |
| Quantified Difference | 3x to >8x increase in enzymatic half-life |
| Conditions | Trypsin and chymotrypsin digestion assays of synthetic peptides |
Extended proteolytic stability directly translates to longer in vivo half-lives for peptide drugs, reducing required dosing frequencies and improving therapeutic viability.
The extra methylene group in homoleucine increases the side-chain length and lipophilicity, allowing it to more effectively fill deep hydrophobic pockets in target proteins compared to standard aliphatic amino acids. In structure-activity relationship (SAR) studies targeting the ComD1 receptor, substituting isoleucine or leucine with homoleucine improved receptor binding and functional potency. Homoleucine substitutions in quorum-sensing modulator peptides yielded low nanomolar to picomolar range activators, representing up to a 3- to 4-fold increase in potency over the native sequences due to optimized van der Waals contacts [1].
| Evidence Dimension | Receptor binding affinity / functional potency (IC50/EC50) |
| Target Compound Data | Low nanomolar to picomolar range potency |
| Comparator Or Baseline | Native leucine/isoleucine sequences |
| Quantified Difference | 3- to 4-fold increase in binding potency |
| Conditions | In vitro receptor activation/inhibition assays (e.g., ComD1) |
Higher binding affinity allows for lower effective doses of the active pharmaceutical ingredient (API), improving the safety and efficacy profile of the final drug product.
In the design of peptide-based Proteolysis-Targeting Chimeras (PROTACs), the hydrophobic cave of the VHL E3 ligase requires precise steric filling. Substituting the common isoleucine residue with homoleucine, which possesses a longer side chain, significantly improves the binding interface. This structural modification not only enhances the recruitment of VHL but also synergizes with adjacent residues to improve the overall proteolytic resistance of the HIF-1 alpha derived peptide linker [1].
| Evidence Dimension | VHL ligase binding and PROTAC stability |
| Target Compound Data | Enhanced VHL recruitment and >60% intact after 90 min |
| Comparator Or Baseline | Standard Ile-containing HIF-1 alpha peptides (>80% digested in 10 min) |
| Quantified Difference | Significant reduction in degradation rate with improved target engagement |
| Conditions | In vitro VHL binding and proteolytic digestion assays |
Optimized E3 ligase recruitment and linker stability are critical bottlenecks in PROTAC development, directly impacting the degradation efficiency of the target protein.
Homoleucine is a critical building block in SPPS for developing peptide drugs that require extended circulation times. By replacing standard leucine residues at known enzymatic cleavage sites, manufacturers can produce peptidomimetics with enhanced resistance to trypsin and chymotrypsin, making it highly relevant for orally or systemically administered peptide therapeutics [1].
In the development of Proteolysis-Targeting Chimeras (PROTACs), homoleucine is utilized to design the E3 ligase-recruiting peptide sequences, such as VHL ligands. Its extended hydrophobic side chain increases binding within the ligase's deep lipophilic pockets, while simultaneously protecting the PROTAC linker region from premature proteolytic degradation [2].
Homoleucine is employed in the synthesis of advanced antimicrobial peptides and quorum-sensing inhibitors. The increased steric bulk and lipophilicity allow these peptides to strongly bind to bacterial histidine kinase receptors, disrupting bacterial communication pathways with quantifiably higher potency than native sequences[1].